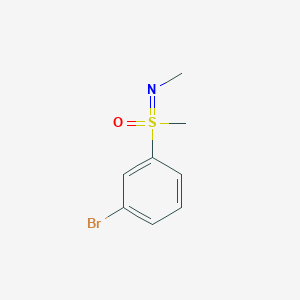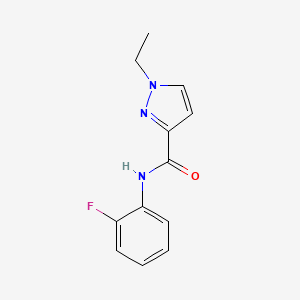
3-(1H-Pyrrole-2-yl)-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1H-Pyrrole-2-yl)-1H-pyrazole-4-carbonitrile” is a complex organic molecule that contains a pyrrole ring and a pyrazole ring. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, with a nitrogen atom. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and pyrazole rings, which are likely to influence its chemical properties significantly. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the pyrrole and pyrazole rings. These rings are part of many biologically active molecules, so they might undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrole and pyrazole rings. Factors such as polarity, solubility, stability, and reactivity would all be affected .Applications De Recherche Scientifique
Novel Compound Synthesis
A study by Khalifa, Al-Omar, and Ali (2017) describes the synthesis of novel compounds related to 3-(1H-Pyrrole-2-yl)-1H-pyrazole-4-carbonitrile. These compounds were synthesized using a reaction with various phenyl ethanones and cyanoacetate, revealing their potential in chemical synthesis and pharmaceutical applications (Khalifa et al., 2017).
Reactivity and Derivative Formation
Ali, Ragab, Abdelghafar, and Farag (2016) explored the reactivity of a derivative of this compound, showing its potential to react with various nucleophiles. This study opens pathways for creating new chemical entities with potential applications in various scientific fields (Ali et al., 2016).
Optoelectronic Properties
Research by Irfan et al. (2019) investigated the optoelectronic properties of pyrazole derivatives, including compounds related to this compound. Their findings suggest potential applications in photovoltaic devices, highlighting the material's suitability for solar cell technology (Irfan et al., 2019).
Synthesis of Pyrazole Derivatives
Glotova et al. (2013) demonstrated a method for synthesizing pyrazole derivatives from pyrrole carbonitriles, which could be applicable to this compound. Their research contributes to the development of new compounds with potential use in various scientific and industrial applications (Glotova et al., 2013).
Biological Properties
A study by Ramadan, El‐Helw, and Sallam (2019) focused on the cytotoxic and antimicrobial activities of pyrazole-carbonitrile derivatives. Their research offers insights into the potential biomedical applications of compounds similar to this compound, especially in developing new antimicrobial agents (Ramadan et al., 2019).
Anticancer Activity
Further research by Farag et al. (2010) highlights the potential of pyrazole-based heterocycles, including derivatives of this compound, in antitumor applications. Their findings suggest these compounds can be effective in cancer treatment, with specific focus on breast and ovarian tumors (Farag et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(1H-pyrrol-2-yl)-1H-pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-4-6-5-11-12-8(6)7-2-1-3-10-7/h1-3,5,10H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEBXTOFBFDWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=C(C=NN2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

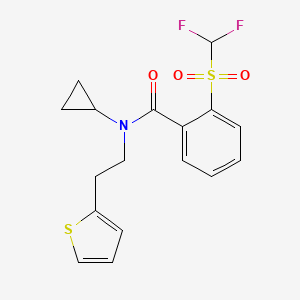
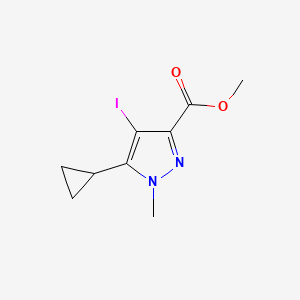
![{6-Chloro-4-[(2,4-dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B3015976.png)
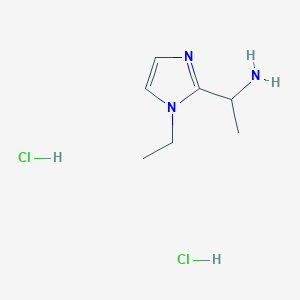
![9-(3-ethoxy-4-hydroxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3015982.png)
![N-[(4-chlorophenyl)methyl]-1-(hydrazinecarbonyl)formamide](/img/structure/B3015984.png)

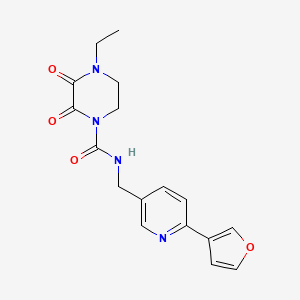


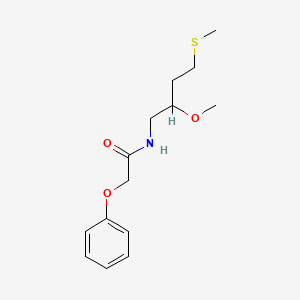
![3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B3015991.png)
